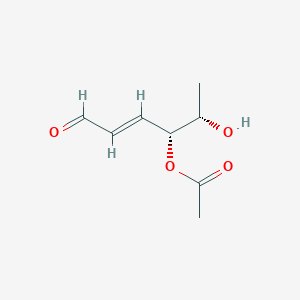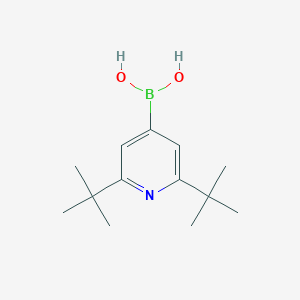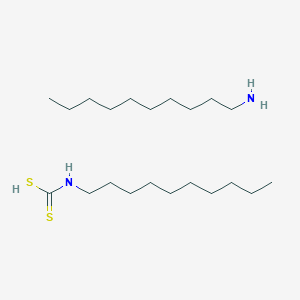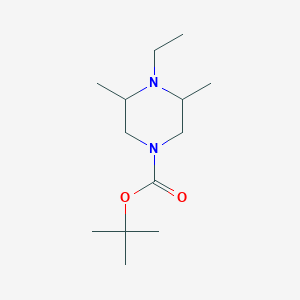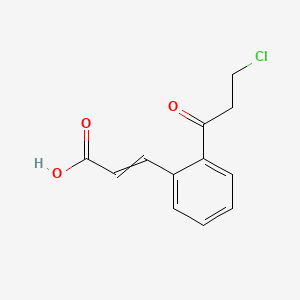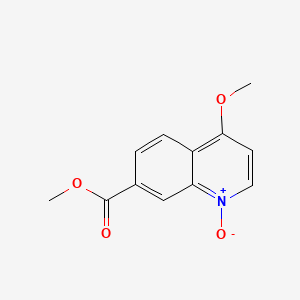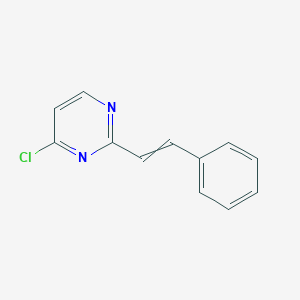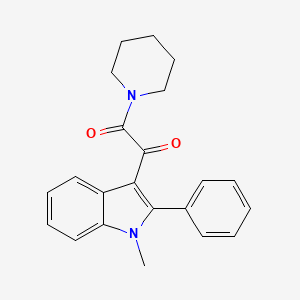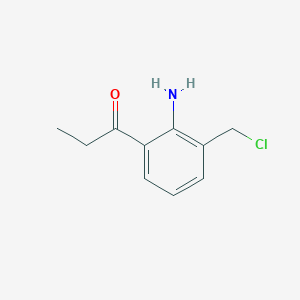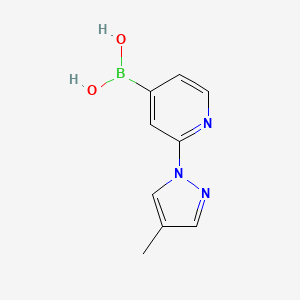
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, pyrazoles can be synthesized via the condensation of hydrazines with 1,3-diketones, followed by functionalization to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain such functional groups. This interaction can block the active site of the enzyme, preventing it from catalyzing its normal reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system but with different heteroatoms and functional groups.
Uniqueness
What sets (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid apart is its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where reversible covalent interactions are desired, such as in enzyme inhibition and the development of responsive materials .
Eigenschaften
Molekularformel |
C9H10BN3O2 |
|---|---|
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
[2-(4-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-5-12-13(6-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3 |
InChI-Schlüssel |
YUZQPUFYLYWWTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N2C=C(C=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
